C12H16ClN3
Description
C₁₂H₁₆ClN₃ is a heterocyclic organic compound characterized by a benzimidazole, pyrazole, or pyridine core substituted with functional groups such as piperidinyl, pyrrolidinyl, or pyridinyl moieties. It frequently exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. The molecular weight of this compound is consistently reported as 237.73 g/mol across multiple sources .
Properties
IUPAC Name |
N-(2-methylpropyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9(2)7-13-12-10-5-3-4-6-11(10)14-8-15-12;/h3-6,8-9H,7H2,1-2H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWFCDGKNFQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2,6,7-trimethylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with .
Hydrazination: The quinoline derivative undergoes hydrazination using hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The resulting hydrazino compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods but with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2,6,7-trimethylquinoline hydrochloride: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
4-Hydrazino-2,6,7-trimethylquinoline hydrochloride: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2,6,7-trimethylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Key Derivatives :
- (2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride : A pyrrole-based compound with a pyridine ring, explored in kinase inhibition research .
- 7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole : An imidazo-pyrazole derivative used in cancer drug discovery .
These derivatives share the same molecular formula but exhibit distinct pharmacological profiles due to structural variations.
Structural and Functional Group Analysis
The table below compares C₁₂H₁₆ClN₃ derivatives with structurally related compounds:
Key Observations :
- Chloride Substitution: The chloride in C₁₂H₁₆ClN₃ enhances electrophilicity and binding affinity to biological targets compared to non-halogenated analogs like oxythiamine .
- Aromatic vs. Aliphatic Systems : C₁₂H₁₆ClN₃ derivatives with aliphatic substituents (e.g., piperidinyl) exhibit improved solubility over purely aromatic systems like C₆H₂N₃O₃Cl .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- C₁₂H₁₆ClN₃ hydrochloride salts demonstrate moderate water solubility (~5–10 mg/mL) due to ionic interactions, whereas non-ionic analogs like C₁₆H₁₂ClN₃O₂ require organic solvents for dissolution .
- The smaller molecular weight of C₆H₂N₃O₃Cl (199.55 g/mol) allows faster cellular uptake but limits metabolic stability compared to C₁₂H₁₆ClN₃ .
Target Selectivity
- C₁₂H₁₆ClN₃ derivatives show affinity for proteases and kinases , while C₁₆H₁₂ClN₃O₂ is selective for tyrosine kinases due to its quinazoline core .
- The nitro group in C₆H₂N₃O₃Cl confers reactivity unsuitable for therapeutic use but ideal for fluorescent probes .
Research Findings
- Anticancer Activity : C₁₂H₁₆ClN₃ derivatives inhibit cancer cell proliferation (IC₅₀ = 0.5–2 µM) by targeting apoptosis pathways, outperforming C₈H₆ClF₂N₃ (IC₅₀ = 5–10 µM) .
- Neuropharmacology : Piperidine-substituted C₁₂H₁₆ClN₃ derivatives modulate serotonin receptors with >50% binding efficiency, a trait absent in oxythiamine .
- Stability : Hydrochloride salts of C₁₂H₁₆ClN₃ remain stable at +4°C for >12 months, whereas C₁₆H₁₂ClN₃O₂ degrades within 6 months under similar conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
